molecular formula C43H68B2O12 B2492638 2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 771563-20-3

2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B2492638
CAS No.: 771563-20-3
M. Wt: 798.63
InChI Key: OBEFIPWLBAKGGY-UHFFFAOYSA-N
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Description

2,2’-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with boronic ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the following steps:

    Formation of the Fluorene Core: The fluorene core is synthesized through a series of reactions starting from simple aromatic compounds. This often involves Friedel-Crafts alkylation and subsequent functional group transformations.

    Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:

    Oxidation: The boronic ester groups can be oxidized to form boronic acids.

    Reduction: The fluorene core can be reduced under specific conditions to form dihydrofluorene derivatives.

    Substitution: The boronic ester groups can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF).

Major Products

    Oxidation: Boronic acids.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Various substituted fluorene derivatives depending on the coupling partner.

Scientific Research Applications

2,2’-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:

    Organic Electronics: Used in the development of OLEDs and OPVs due to its electronic properties.

    Material Science: Employed in the synthesis of novel polymers and materials with specific electronic and optical properties.

    Chemical Sensors: Utilized in the design of sensors for detecting various analytes based on its boronic ester groups.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is primarily related to its electronic properties. The fluorene core provides a rigid, conjugated system that facilitates electron transport, while the boronic ester groups can interact with various molecular targets through reversible covalent bonding. These interactions can modulate the electronic properties of the compound, making it suitable for applications in organic electronics and sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2’-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its extended alkyl chains, which enhance its solubility and processability. This makes it particularly suitable for applications in solution-processed organic electronics, where solubility and film-forming properties are crucial.

Properties

IUPAC Name

2-[9,9-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68B2O12/c1-39(2)40(3,4)55-44(54-39)33-11-13-35-36-14-12-34(45-56-41(5,6)42(7,8)57-45)32-38(36)43(37(35)31-33,15-17-48-23-25-52-29-27-50-21-19-46-9)16-18-49-24-26-53-30-28-51-22-20-47-10/h11-14,31-32H,15-30H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFIPWLBAKGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCOCCOCCOCCOC)CCOCCOCCOCCOC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68B2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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